molecular formula C15H22ClN3O3 B1401860 tert-Butyl 4-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1420972-95-7

tert-Butyl 4-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No. B1401860
M. Wt: 327.8 g/mol
InChI Key: HXNPOAAMMLKLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (TB4CPC) is an organic compound that is widely used in scientific research. TB4CPC has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. TB4CPC is used as a precursor in the synthesis of various compounds, as a catalyst in organic synthesis, and as an inhibitor of enzymes and other proteins. TB4CPC has also been studied for its potential therapeutic applications, including its effects on the immune system and its potential to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Applications in Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. A high yield synthesis method for this compound has been developed, which is crucial for creating antitumor drugs to overcome drug resistance in cancer therapies. This compound is used in various small molecule anticancer drugs, demonstrating its significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

Role in Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, is an intermediate in many biologically active compounds such as crizotinib. This highlights the compound's role in the synthesis of significant pharmaceutical agents (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Key Intermediate in Vandetanib Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, further underscoring its importance in pharmaceutical synthesis and development (Wang, Wang, Tang, & Xu, 2015).

Use in Asymmetric Synthesis of Nociceptin Antagonists

An efficient and practical asymmetric synthesis of a derivative, useful as an intermediate for nociceptin antagonists, highlights its application in developing novel therapeutic agents (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

Contribution to Deoxycytidine Kinase Inhibitors

Tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, a compound synthesized from tert-butyl 4-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

properties

IUPAC Name

tert-butyl 4-[(4-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-5-11(6-9-19)10-21-13-17-7-4-12(16)18-13/h4,7,11H,5-6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNPOAAMMLKLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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